

# A Comparative Analysis of Sonlicromanol Hydrochloride and Elamipretide in Mitochondrial Myopathy Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Mitochondrial myopathies represent a group of debilitating genetic disorders characterized by impaired energy production in the mitochondria of muscle cells. With no approved cures, the focus of current research is on developing therapies that can alleviate symptoms and improve quality of life. This guide provides an objective comparison of two investigational drugs, sonlicromanol hydrochloride and elamipretide, based on their performance in preclinical and clinical models of mitochondrial myopathy.

At a Glance: Sonlicromanol vs. Elamipretide



| Feature                       | Sonlicromanol<br>Hydrochloride                                                              | Elamipretide                                                                                                         |
|-------------------------------|---------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Target                        | Modulates redox state and inhibits microsomal prostaglandin E synthase-1 (mPGES-1)[1][2][3] | Binds to cardiolipin in the inner mitochondrial membrane[4][5]                                                       |
| Mechanism of Action           | Reduces oxidative and reductive distress, and inflammation[1][3][7]                         | Stabilizes mitochondrial cristae, improves electron transport chain function, and enhances ATP production[5][8]      |
| Administration                | Oral[2][7]                                                                                  | Subcutaneous injection[4][10]                                                                                        |
| Key Clinical Trial Population | Patients with mitochondrial myopathy due to the m.3243A>G mutation[1][3][11]                | Patients with primary mitochondrial myopathy (PMM) with a mix of mitochondrial and nuclear DNA mutations[4][10] [12] |
| Clinical Trial Phase          | Phase 2b completed; Phase 3 planned[11][13][14]                                             | Phase 3 (MMPOWER-3) completed[4][10][15]                                                                             |

### **Mechanism of Action**

The two compounds address mitochondrial dysfunction through distinct molecular pathways.

### Sonlicromanol Hydrochloride: A Dual-Action Modulator

Sonlicromanol's active metabolite, KH176m, has a dual mechanism of action. It acts as a redox modulator and an anti-inflammatory agent by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] This inhibition reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2] Additionally, it supports the cellular antioxidant system, helping to restore cellular metabolism and prevent ferroptotic cell death.[7][16]





Click to download full resolution via product page

**Figure 1.** Mechanism of Action of Sonlicromanol.

### **Elamipretide: Stabilizing the Powerhouse Core**

Elamipretide is a small, water-soluble tetrapeptide that readily penetrates cells and localizes to the inner mitochondrial membrane.[4][17] There, it specifically binds to cardiolipin, a phospholipid crucial for maintaining the structure of the mitochondrial cristae and organizing the protein supercomplexes of the electron transport chain.[5][6][8] By stabilizing cardiolipin, elamipretide is thought to improve the efficiency of the electron transport chain, leading to increased ATP production and reduced formation of reactive oxygen species (ROS).[5][9]





Click to download full resolution via product page

Figure 2. Mechanism of Action of Elamipretide.

### **Clinical Efficacy and Safety Data**

Direct comparison of the clinical efficacy of sonlicromanol and elamipretide is challenging due to the differences in the patient populations studied and the endpoints of the clinical trials.

### Sonlicromanol in m.3243A>G Mutation-Associated Myopathy

A Phase 2b study of sonlicromanol was conducted in patients with mitochondrial disease due to the m.3243A>G mutation.[1][3][11] The study consisted of a 28-day randomized controlled trial (RCT) followed by a 52-week open-label extension (EXT).[1][3]

Table 1: Summary of Key Efficacy Results from Sonlicromanol Phase 2b Study



| Outcome Measure                                   | Result in RCT (28 days)                                                                                             | Result in Open-Label<br>Extension (52 weeks)                                          |
|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Primary Endpoint: Cogstate IDN (attention)        | Not met, but a treatment effect<br>was observed in patients with<br>more affected baseline scores<br>(p=0.0338).[3] | Significant improvements observed in the Test of Attentional Performance (TAP).  [11] |
| Beck Depression Inventory (BDI)                   | Signal of improvement (p=0.0143).[3]                                                                                | Significant improvement.[11]                                                          |
| Cognitive Failure Questionnaire (CFQ)             | Signal of improvement (p=0.0113).[3]                                                                                | -                                                                                     |
| Hospital Anxiety and<br>Depression Scale (HADS-D) | Improvement in more affected patients (p=0.0256).[3]                                                                | -                                                                                     |
| Five Times Sit-to-Stand Test                      | -                                                                                                                   | Most patients showed improvement.[1]                                                  |
| Quality of Life (EQ-5D-5L VAS)                    | -                                                                                                                   | Significant improvement.[11]                                                          |
| Pain (RAND SF-36)                                 | -                                                                                                                   | Significant improvement.[11]                                                          |

Sonlicromanol was reported to be well-tolerated with a favorable benefit/risk ratio for up to one year.[1][3]

### **Elamipretide in Primary Mitochondrial Myopathy (PMM)**

Elamipretide has been evaluated in a series of clinical trials (MMPOWER 1, 2, and 3) in a broader population of patients with PMM, including those with both mitochondrial and nuclear DNA mutations.[4][15] The pivotal Phase 3 MMPOWER-3 trial was a 24-week, randomized, double-blind, placebo-controlled study.[4][10]

Table 2: Summary of Key Efficacy Results from Elamipretide MMPOWER-3 Study



| Outcome Measure                                        | Result at 24 weeks (Elamipretide vs. Placebo)                          |
|--------------------------------------------------------|------------------------------------------------------------------------|
| Primary Endpoint: 6-Minute Walk Test (6MWT)            | No significant improvement. Difference of -3.2 meters (p=0.69).[4][10] |
| Primary Endpoint: PMMSA Total Fatigue Score            | No significant improvement. Difference of -0.07 (p=0.37).[4][10]       |
| Secondary Endpoints (e.g., NeuroQoL Fatigue, PGI, CGI) | No significant improvements.[10]                                       |

Despite not meeting its primary endpoints in the overall PMM population, elamipretide was well-tolerated.[4][10][12] Post-hoc analyses suggested a potential benefit in the subgroup of patients with nuclear DNA mutations.[18]

## Experimental Protocols Sonlicromanol Phase 2b Study (NCT identifier not specified in provided results)

- Study Design: A two-part study consisting of a randomized, placebo-controlled, double-blind, crossover trial (RCT) followed by a 52-week open-label extension (EXT).[1][3][11]
- Participants: 27 adult patients with mitochondrial disease due to the m.3243A>G mutation were randomized in the RCT. 15 of these patients entered the EXT study.[1][11]
- Intervention:
  - RCT: Patients were randomized (1:1:1) to receive 50 mg sonlicromanol, 100 mg sonlicromanol, or placebo twice daily for 28 days, with a washout period between treatments.[1]
  - EXT: All participants received 100 mg of sonlicromanol twice daily.[1][11]
- Primary Outcome Measure (RCT): Change from placebo in the attentional domain of the cognition score (Cogstate IDN).[3]







 Key Secondary/Exploratory Outcome Measures: Beck Depression Inventory (BDI), Cognitive Failure Questionnaire (CFQ), Hospital Anxiety and Depression Scale (HADS), Five Times Sit-to-Stand Test, and quality of life scales.[3][11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonlicromanol Wikipedia [en.wikipedia.org]
- 3. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]

### Validation & Comparative





- 5. stealthbt.com [stealthbt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Khondrion | Khondrion announces first patients dosed in 6-month paediatric Phase II study of sonlicromanol for mitochondrial diseases [khondrion.com]
- 8. mdpi.com [mdpi.com]
- 9. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Elamipretide in Individuals With Primary Mitochondrial Myopathy: The MMPOWER-3 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation Institut de Myologie [institut-myologie.org]
- 12. researchgate.net [researchgate.net]
- 13. For rare mitochondrial disease, a small molecule shows promise | Drug Discovery News [drugdiscoverynews.com]
- 14. Testing sonlicromanol for mitochondrial disease Radboudumc [radboudumc.nl]
- 15. neurologylive.com [neurologylive.com]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. Elamipretide: Indications, Mechanisms of Action and Side Effects\_Chemicalbook [chemicalbook.com]
- 18. vjneurology.com [vjneurology.com]
- To cite this document: BenchChem. [A Comparative Analysis of Sonlicromanol Hydrochloride and Elamipretide in Mitochondrial Myopathy Models]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15613611#sonlicromanol-hydrochlorideversus-elamipretide-in-mitochondrial-myopathy-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com